4-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₅NO₂S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with 4-hydroxyazepane. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃)
Major Products Formed
Oxidation: 4-(4-Hydroxyazepan-1-yl)thiophene-2-carboxylic acid
Reduction: 4-(4-Hydroxyazepan-1-yl)thiophene-2-methanol
Substitution: Various substituted thiophene derivatives depending on the substituent introduced
Scientific Research Applications
4-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
4-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
Thiophene-2-carbaldehyde: Lacks the azepane ring, making it less complex and potentially less versatile in certain applications.
4-(4-Hydroxyazepan-1-yl)thiophene: Lacks the aldehyde group, which may limit its reactivity in certain chemical reactions.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the thiophene ring, azepane ring, and aldehyde group, which provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(4-hydroxyazepan-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c13-7-11-6-9(8-15-11)12-4-1-2-10(14)3-5-12/h6-8,10,14H,1-5H2 |
InChI Key |
MJUILMXENGXCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCN(C1)C2=CSC(=C2)C=O)O |
Origin of Product |
United States |
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